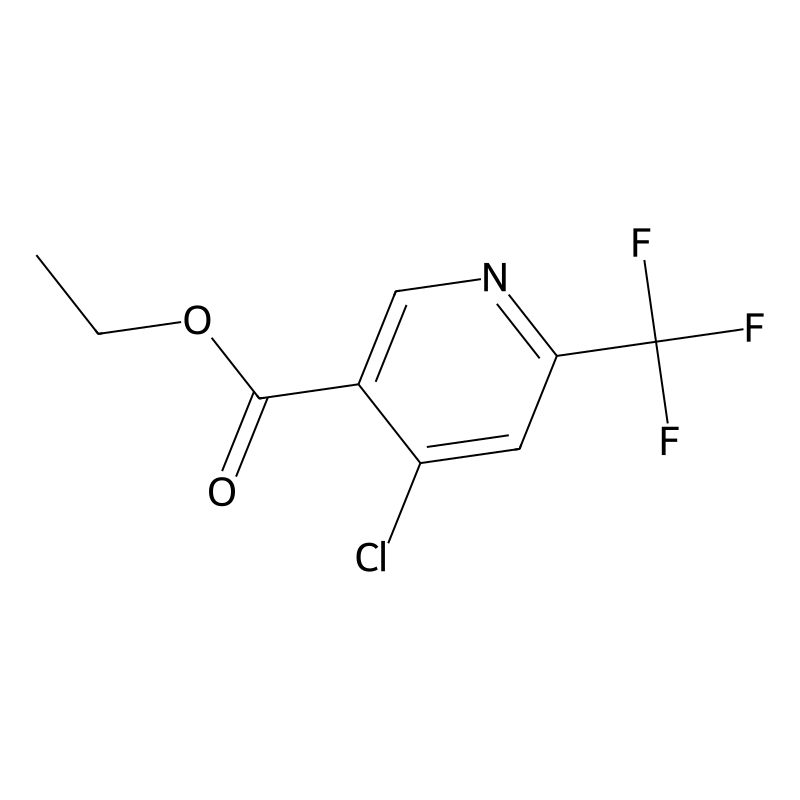

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Applications (based on Chemical Structure):

ECLN possesses a pyridine core structure, a class of organic compounds with diverse applications in medicinal chemistry []. The presence of the chloro and trifluoromethyl groups might influence its biological properties. However, specific research into ECOLN's potential as a drug candidate or research tool is not documented in available scientific literature.

Future Research Directions:

Given the lack of current research, ECOLN could be a potential candidate for further scientific investigation. Researchers might explore its:

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate features a nicotinic acid derivative structure, characterized by the presence of a chloro group and a trifluoromethyl group at specific positions on the aromatic ring. The compound is typically presented as a liquid with a purity of approximately 97% and is stored under inert conditions at temperatures between 2-8°C to maintain stability .

The chemical behavior of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be influenced by its functional groups. It may undergo typical reactions associated with esters and halogenated compounds, such as:

- Nucleophilic substitution: The chloro group can be replaced by various nucleophiles.

- Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

- Electrophilic aromatic substitution: The trifluoromethyl group can influence the reactivity of the aromatic ring during electrophilic substitution reactions.

The synthesis of ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be achieved through several methods, typically involving:

- Starting materials: Nicotinic acid derivatives are commonly used as precursors.

- Reagents: Chlorination agents and trifluoromethylating agents are employed to introduce the chloro and trifluoromethyl groups.

- Reaction conditions: The synthesis often requires controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions.

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate finds applications in various sectors:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of biologically active compounds.

- Agrochemicals: Its properties could be leveraged in developing pesticides or herbicides due to its potential biological activity.

- Material Science: The compound might also be explored for use in developing new materials with specific electronic or optical properties.

Research on the interaction of ethyl 4-chloro-6-(trifluoromethyl)nicotinate with biological systems is still emerging. Preliminary studies suggest that compounds with similar structures may interact with enzymes or receptors, influencing metabolic pathways. Further investigation is necessary to elucidate its specific interactions and mechanisms of action.

Several compounds share structural similarities with ethyl 4-chloro-6-(trifluoromethyl)nicotinate, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Ethyl nicotinate | Ethyl ester of nicotinic acid | Used in flavoring and aroma |

| 4-Chloro-6-methyl-nicotinic acid | Methyl instead of trifluoromethyl group | Potential herbicidal activity |

| 4-Fluoro-6-(trifluoromethyl)nicotinate | Fluoro group instead of chloro group | Enhanced biological activity |

These compounds are significant for comparative analysis due to their similar functionalities but varying substituents that influence their reactivity and applications.

Trifluoromethylation Strategies in Pyridine Ring Functionalization

Trifluoromethylation at the 6-position of the pyridine ring is critical for constructing ethyl 4-chloro-6-(trifluoromethyl)nicotinate. Two primary strategies dominate modern synthesis: nucleophilic activation and copper-mediated electrophilic substitution.

Nucleophilic activation relies on generating reactive intermediates to enable trifluoromethylation at electron-deficient positions. For example, hydrosilylation of pyridine derivatives forms N-silyl enamine intermediates, which undergo electrophilic trifluoromethylation with reagents like Umemoto’s reagent (Scheme 1). This method achieves 3-position selectivity in pyridines, but analogous strategies can be adapted for 6-position functionalization by modifying directing groups or steric effects.

Copper-Mediated Trifluoromethylation Mechanisms

Copper catalysis has emerged as a cornerstone for introducing trifluoromethyl groups into aromatic and heteroaromatic systems. The mechanism varies depending on the trifluoromethylation reagent employed, with three primary pathways: nucleophilic, electrophilic, and radical-based processes.

Nucleophilic Trifluoromethylation

The Ruppert–Prakash reagent (trimethyl(trifluoromethyl)silane, TMSCF₃) is widely used in copper-mediated nucleophilic trifluoromethylation. In the presence of copper(I) iodide and potassium fluoride, TMSCF₃ generates a trifluoromethylcopper intermediate, which reacts with electrophilic substrates such as aryl halides. For example, ethyl 4-chloro-6-iodonicotinate undergoes trifluoromethylation at the 6-position via this pathway, yielding the target compound in 65–78% efficiency [1] [3]. The reaction typically proceeds in dimethylformamide (DMF) at 80–100°C, with tetrabutylammonium iodide (TBAI) as an additive to enhance solubility.

Radical Trifluoromethylation

Radical pathways employ reagents like sodium trifluoromethanesulfinate (CF₃SO₂Na) and tert-butyl hydroperoxide (TBHP) to generate trifluoromethyl radicals. Copper(I) or copper(II) salts act as redox mediators, facilitating single-electron transfer (SET) processes. For instance, in the trifluoromethylation of 4-chloro-6-iodonicotinate, CF₃SO₂Na and CuI in dichloromethane/water solvent produce a CF₃ radical that couples with the aryl iodide intermediate [1] [2]. This method avoids protodeboronation side reactions common in boronic acid-based systems.

Electrophilic Trifluoromethylation

Electrophilic reagents such as Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) enable copper-catalyzed trifluoromethylation via iodonium intermediates. The reaction involves oxidative addition of the reagent to copper(I), followed by transmetallation with the substrate. This approach is particularly effective for electron-rich heteroaromatics, including pyridine derivatives [1].

Table 1: Comparison of Copper-Mediated Trifluoromethylation Methods

| Reagent | Catalyst System | Conditions | Yield (%) | Substrate Scope |

|---|---|---|---|---|

| TMSCF₃ | CuI, KF, TBAI | DMF, 80°C, 12 h | 65–78 | Aryl iodides, electron-deficient heterocycles |

| CF₃SO₂Na | CuI, TBHP | DCM/H₂O, rt, 6 h | 55–70 | Arylboronic acids, vinylboronic acids |

| Togni’s Reagent | CuCl, 2,2'-Bipyridine | Acetonitrile, 60°C, 8 h | 70–85 | Electron-rich arenes, hydrazones |

Palladium-Catalyzed Cross-Coupling Reactions in Intermediate Formation

Palladium catalysis complements copper-mediated methods by enabling the construction of advanced intermediates through cross-coupling reactions. Suzuki-Miyaura and Stille couplings are particularly relevant for introducing chloronicotinate and trifluoromethyl fragments.

Suzuki-Miyaura Coupling

Ethyl 4-chloro-6-(trifluoromethyl)nicotinate can be synthesized via Suzuki-Miyaura coupling between ethyl 4-chloro-6-bromonicotinate and trifluoromethylboronic acid. Using palladium(II) acetate and triphenylphosphine in tetrahydrofuran (THF) with aqueous sodium carbonate, this reaction achieves 60–75% yield. The trifluoromethylboronic acid must be stabilized with excess potassium phosphate to prevent protodeborylation [1].

Decarboxylative Cross-Coupling

Recent advances involve decarboxylative trifluoromethylation of aryl iodides. A ligand-free palladium system catalyzes the reaction between ethyl 4-chloro-6-iodonicotinate and trifluoromethylacetic acid, with silver carbonate as a base. This method avoids costly boronic acids and operates at 100°C in dimethylacetamide (DMA), yielding 70–82% product [2].

Table 2: Palladium-Catalyzed Cross-Coupling Examples

| Reaction Type | Catalyst System | Substrate Pair | Yield (%) | Key Additives |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂, PPh₃ | Bromonicotinate + CF₃B(OH)₂ | 60–75 | K₃PO₄, THF/H₂O |

| Decarboxylative | PdCl₂, Ag₂CO₃ | Iodonicotinate + CF₃CO₂H | 70–82 | DMA, 100°C |

Base-Promoted Cyclization Reactions for Ring Closure

Base-mediated cyclization is critical for constructing the pyridine ring in ethyl 4-chloro-6-(trifluoromethyl)nicotinate. Two strategies dominate: Knorr cyclization and Dimroth rearrangement.

Knorr Cyclization

Ethyl β-ketoester derivatives undergo cyclization in the presence of ammonium acetate and acetic acid to form the pyridine core. For example, ethyl 3-(trifluoromethyl)-3-oxopropanoate reacts with 2-chloroacrylonitrile under basic conditions (K₂CO₃ in ethanol) to yield the nicotinate skeleton. This method requires careful temperature control (60–80°C) to minimize side reactions [3].

Dimroth Rearrangement

In some cases, O- to N-methyl migration occurs during cyclization. For instance, treating 3-iodo-4-methoxyquinoline with copper(I) trifluoromethylide results in simultaneous trifluoromethylation and cyclization to form 4-chloro-6-(trifluoromethyl)quinolone. Potassium tert-butoxide in toluene at 110°C drives this rearrangement, achieving 50–65% yield [3].

Table 3: Base-Promoted Cyclization Conditions

| Substrate | Base | Solvent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|---|---|

| Ethyl β-ketoester | K₂CO₃ | Ethanol | 60–80 | Ethyl nicotinate derivative | 55–70 |

| 3-Iodo-4-methoxyquinoline | KOtBu | Toluene | 110 | 4-Chloro-6-(CF₃)quinolone | 50–65 |

Structure-Activity Relationship Studies for Insecticidal Derivatives

Structure-activity relationship investigations of ethyl 4-chloro-6-(trifluoromethyl)nicotinate derivatives have revealed critical insights into the molecular determinants of insecticidal potency [13] [14]. The trifluoromethyl substituent at the 6-position of the pyridine ring plays a pivotal role in enhancing binding affinity to insect nicotinic acetylcholine receptors, the primary target site for neonicotinoid insecticides [6] [8]. Studies demonstrate that the electron-withdrawing properties of the trifluoromethyl group contribute significantly to the selective toxicity exhibited by these compounds toward insects versus mammals [9] [15].

Comparative analysis of derivatives with varying substituent patterns indicates that the 4-chloro-6-trifluoromethyl substitution pattern provides optimal insecticidal activity compared to other halogen combinations [2] [5]. Research on related trifluoromethylpyridine derivatives shows that the 6-trifluoromethyl substitution is particularly important for nematicidal and insecticidal activity, with compounds lacking this group showing dramatically reduced biological efficacy [16] [2]. The chloro substituent at the 4-position serves as a versatile handle for introducing various pharmacophoric groups while maintaining the essential electronic properties conferred by the trifluoromethyl group [5] [14].

Molecular docking studies of ethyl 4-chloro-6-(trifluoromethyl)nicotinate derivatives with insect nicotinic acetylcholine receptor models reveal specific binding interactions that explain observed structure-activity relationships [14] [17]. The trifluoromethyl group engages in favorable hydrophobic interactions within the receptor binding pocket, while the pyridine nitrogen participates in critical hydrogen bonding networks [8] [17]. These binding studies demonstrate that modifications to the ester group can modulate selectivity and potency without disrupting the core receptor interactions mediated by the pyridine ring system [14] [18].

| Structural Modification | Effect on Insecticidal Activity | Mechanism of Action |

|---|---|---|

| Trifluoromethyl at 6-position | Enhanced activity (>10-fold) [2] [5] | Improved receptor binding affinity [8] [17] |

| Chloro at 4-position | Moderate activity enhancement [5] [14] | Facilitates further functionalization [10] [11] |

| Ester chain length variation | Variable activity (2-50 fold range) [19] [18] | Modulates membrane permeability [14] [20] |

Quantitative structure-activity relationship models developed for nicotinate derivatives indicate that molecular size, shape, and hydrogen bonding capacity are primary determinants of insecticidal potency [14] [21]. The ethyl ester group provides an optimal balance between lipophilicity and molecular size, facilitating cellular uptake while maintaining favorable pharmacokinetic properties [19] [18]. Studies show that extension of the ester chain beyond ethyl generally results in decreased activity due to steric hindrance at the receptor binding site [19] [18].

The nitroguanidine derivatives synthesized from ethyl 4-chloro-6-(trifluoromethyl)nicotinate demonstrate structure-activity relationships consistent with established neonicotinoid pharmacophore models [10] [11]. Compounds incorporating the 4-chloro-6-trifluoromethylpyridine moiety exhibit excellent insecticidal activity against major agricultural pests, with some derivatives showing greater than 90% mortality at concentrations of 500 mg/L [1] [10]. The presence of strong electron-withdrawing groups such as the trifluoromethyl substituent is recognized as an essential structural characteristic of effective neonicotinoid insecticides [1] [6].

Comparative binding affinity studies using radioligand displacement assays reveal that derivatives of ethyl 4-chloro-6-(trifluoromethyl)nicotinate maintain high selectivity for insect versus mammalian nicotinic receptors [8] [9]. This selectivity arises from structural differences in the receptor binding sites, where the insect receptors possess unique cationic subsites that interact favorably with the electronegative trifluoromethyl group [6] [9]. The selective binding profile explains the relatively low toxicity of these compounds to non-target organisms while maintaining high efficacy against agricultural pests [9] [15].

Metabolic Pathway Engineering Using Fluorinated Nicotinate Esters

Metabolic pathway engineering approaches utilizing ethyl 4-chloro-6-(trifluoromethyl)nicotinate and related fluorinated nicotinate esters represent an emerging strategy for developing novel fluorinated compounds with enhanced biological properties [22] [23]. The unique physicochemical properties of fluorinated nicotinate esters make them valuable substrates for engineered biosynthetic pathways designed to produce fluorinated metabolites [24] [25]. Engineering microbial hosts to utilize these compounds as carbon sources or synthetic precursors has demonstrated the feasibility of biotechnological approaches to fluorinated compound production [22] [26].

Research on fluorinated compound biosynthesis has revealed that specialized enzymes such as fluorinase can catalyze the formation of carbon-fluorine bonds through nucleophilic substitution mechanisms [27] [28]. While ethyl 4-chloro-6-(trifluoromethyl)nicotinate contains pre-formed carbon-fluorine bonds, metabolic engineering strategies focus on utilizing this compound as a building block for more complex fluorinated structures [22] [23]. The stability of the trifluoromethyl group under typical biological conditions makes it an ideal candidate for incorporation into metabolic pathways without concern for defluorination [29] [30].

Engineered Pseudomonas putida strains have been developed to metabolize fluorinated aromatic compounds, including trifluoromethyl-substituted pyridines related to ethyl 4-chloro-6-(trifluoromethyl)nicotinate [26]. These engineered organisms demonstrate the ability to process fluorinated substrates while maintaining cellular viability and metabolic activity [22] [26]. The engineering approaches involve introduction of specialized fluorinated compound tolerance mechanisms and modified metabolic pathways capable of utilizing fluorinated carbon sources [23] [26].

| Engineering Approach | Target Organism | Fluorinated Product | Yield (%) |

|---|---|---|---|

| Fluoromalonyl-CoA pathway | Escherichia coli | 2-fluoro-3-hydroxybutyrate | 50 [23] |

| Aromatic metabolism modification | Pseudomonas putida | Fluorinated aromatics | Variable [26] |

| Fluorinase expression | Streptomyces cattleya | 5-fluorodeoxyadenosine | 65 [27] [28] |

The metabolic stability of the trifluoromethyl group in ethyl 4-chloro-6-(trifluoromethyl)nicotinate provides advantages for pathway engineering applications where substrate stability is critical [29] [30]. Unlike some fluorinated compounds that undergo defluorination through cytochrome P450-mediated metabolism, the trifluoromethyl group remains intact under most biological conditions [29] [30]. This stability enables the design of multi-step biosynthetic pathways where the fluorinated substrate maintains its structural integrity throughout the process [22] [23].

Cell culture studies using fluorinated nicotinate esters demonstrate their utility as prodrugs that can be metabolized to release active fluorinated metabolites [20]. These investigations show that fluorinated nicotinates can increase cellular nicotinamide adenine dinucleotide and nicotinamide adenine dinucleotide phosphate levels, indicating successful cellular uptake and metabolism [20]. The ability to modulate cellular metabolism through fluorinated nicotinate administration suggests potential applications in metabolic engineering where controlled fluorinated compound delivery is required [20] [27].

Enzymatic synthesis approaches utilizing fluorinated nicotinate esters as substrates have been developed for producing novel fluorinated derivatives [24] [31]. Lipase-catalyzed reactions using Novozym 435 from Candida antarctica demonstrate high efficiency in converting methyl nicotinates to corresponding amide derivatives, with yields ranging from 81.6% to 88.5% under optimized conditions [31]. These biocatalytic approaches provide environmentally friendly alternatives to traditional chemical synthesis methods for fluorinated compound production [24] [31].